molecular formula C7H11NO4 B3264335 1-Aminocyclopentane-cis-1,2-dicarboxylic acid CAS No. 39026-64-7

1-Aminocyclopentane-cis-1,2-dicarboxylic acid

Cat. No.: B3264335
CAS No.: 39026-64-7
M. Wt: 173.17 g/mol
InChI Key: ICCJHMNYUMDWSP-MHTLYPKNSA-N
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Description

1-Aminocyclopentane-cis-1,2-dicarboxylic acid is a compound of significant interest in the field of organic chemistry It is known for its unique structure, which includes a cyclopentane ring with an amino group and two carboxylic acid groups in the cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aminocyclopentane-cis-1,2-dicarboxylic acid can be synthesized through several methods. One common approach involves the stereoselective synthesis from L-serine. The process includes the reduction of a methyl ester derived from L-serine using diisobutylaluminum hydride, followed by the treatment of the resulting aldehyde with 2-oxo-3-(triphenyl-l5-phosphanylidene)propyl acetate. The resulting unsaturated ketone is then hydrogenated over palladium on charcoal to yield the saturated ketone. The final step involves the reaction between lithiotrimethylsilyldiazomethane and the ketone, leading to the cyclized product through intramolecular C-H insertion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications with appropriate modifications to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Aminocyclopentane-cis-1,2-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amino group and the carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Aminocyclopentane-cis-1,2-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Aminocyclopentane-cis-1,2-dicarboxylic acid involves its interaction with metabotropic glutamate receptors. These receptors are G-protein coupled receptors that play a crucial role in modulating neurotransmitter release and synaptic plasticity. The compound acts as an agonist, binding to the receptor and activating downstream signaling pathways that regulate intracellular calcium levels, neuronal hyperpolarization, and neurotransmitter release .

Comparison with Similar Compounds

1-Aminocyclopentane-cis-1,2-dicarboxylic acid can be compared with other similar compounds, such as 1-Aminocyclopentane-1,3-dicarboxylic acid and 1-Aminocyclopentane-1-carboxamide. These compounds share structural similarities but differ in the position and number of functional groups. The unique cis configuration of the carboxylic acid groups in this compound distinguishes it from its analogs and contributes to its specific biological activity .

Properties

IUPAC Name

(1R,2R)-1-aminocyclopentane-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c8-7(6(11)12)3-1-2-4(7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCJHMNYUMDWSP-MHTLYPKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@](C1)(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39026-64-7
Record name (+/-)-1-Aminocyclopentane-trans-1,3-dicarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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